Bienvenue dans la boutique en ligne BenchChem!

(R)-1-(1H-imidazol-4-yl)ethan-1-amine

Histamine H3 receptor Enantioselectivity Binding affinity

Ensure experimental reproducibility with pure (R)-α-methylhistamine (RAMH), the stereochemically-defined H3 agonist. The (R)-enantiomer delivers >200-fold H3/H4 selectivity and potent brain penetration (ED50 = 0.63 mg/kg i.p.)—pharmacological activity the racemate or (S)-enantiomer cannot replicate. Validated in CNS memory/arousal models and gastric mucosal protection assays, RAMH is the definitive reference agonist for H3 receptor binding studies (KD = 0.68 nM for [3H]RAMH). Also serves as the parent scaffold for azomethine prodrug development. Procure ≥98% (HPLC) purity to eliminate confounding species and secure batch-to-batch consistency.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
Cat. No. B13624218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(1H-imidazol-4-yl)ethan-1-amine
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC(C1=CN=CN1)N
InChIInChI=1S/C5H9N3/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeyZHELUGTZRQNNNL-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile of (R)-1-(1H-imidazol-4-yl)ethan-1-amine (RAMH)


(R)-1-(1H-imidazol-4-yl)ethan-1-amine, universally known in the biomedical literature as (R)-α-methylhistamine (RAMH), is a chiral, synthetic aralkylamine that functions as a potent and highly selective histamine H3 receptor agonist [1]. It is a close structural analog of histamine, bearing a methyl substituent at the α-carbon of the ethylamine side chain, which introduces a stereogenic center that critically governs its pharmacological activity . The compound is commercially available as the free base or more commonly as dihydrobromide (CAS 868698-49-1) or dihydrochloride (CAS 75614-89-0) salts, typically at ≥98% purity (HPLC) . Its primary procurement value lies in its well-characterized H3 receptor pharmacology, brain penetrance, and use as a reference agonist in neuroscience and immunology research .

Why (R)-1-(1H-imidazol-4-yl)ethan-1-amine Cannot Be Replaced by Racemic or (S)-Configured Analogs


H3 histamine receptors exhibit profound stereoselectivity for α-branched histamine analogs, meaning the (R)-enantiomer carries the overwhelming majority of pharmacological activity while the (S)-enantiomer is substantially less potent [1]. Procurement of racemic α-methylhistamine or the (S)-enantiomer in place of the (R)-enantiomer introduces an undefined mixture of active and weakly active species, which confounds dose-response interpretation and undermines experimental reproducibility. Furthermore, the parent compound histamine itself cannot substitute for RAMH because histamine is a non-selective agonist at all four histamine receptor subtypes (H1–H4) with approximately 1000-fold lower selectivity for H3, whereas (R)-α-methylhistamine achieves >200-fold selectivity for H3 over H4 and >1000-fold selectivity over H1/H2 [2]. The quantitative evidence below substantiates why the (R)-enantiomer is the only appropriate choice for studies requiring unambiguous H3 receptor activation.

Quantitative Differentiation Guide for (R)-1-(1H-imidazol-4-yl)ethan-1-amine Against Closest Comparators


R- vs. S-Enantiomer H3 Receptor Binding Affinity Comparison

The (R)-enantiomer of α-methylhistamine displays approximately 40- to 105-fold higher binding affinity at histamine H3 receptors compared to the (S)-enantiomer. In direct BindingDB-curated assays, (R)-α-methylhistamine has a Ki of 1.5 nM for H3 receptors in guinea pig brain tissue [1], while the (S)-enantiomer shows a Ki of 63 nM at human H3 receptors expressed in SK-N-MC cells [2] and 158 nM at rat H3 receptors [3]. This stereochemical dependence is consistent with the high degree of stereoselectivity documented for H3 receptors toward α-branched histamine analogs [4].

Histamine H3 receptor Enantioselectivity Binding affinity

H3 Receptor Selectivity of (R)-α-Methylhistamine vs. Histamine

(R)-α-methylhistamine is >10 times more potent than histamine at H3 receptors and exhibits >1000-fold selectivity for H3 over H1 and H2 receptor subtypes [1]. Histamine, the endogenous agonist, has a Ki of approximately 324 nM at the human H3 receptor [2] compared to the low nanomolar affinity of RAMH. Additionally, RAMH demonstrates >200-fold selectivity for H3 over H4 receptors (H3 Kd = 50.3 nM; H4 EC50 = 66 nM for eosinophil shape change) , whereas imetit—a commonly used alternative H3 agonist—shows only approximately 9-fold H3/H4 selectivity (H3 Ki = 0.3 nM; H4 Ki = 2.7 nM) [3].

Histamine receptor selectivity H3 vs. H1/H2/H4 Agonist profiling

In Vivo Stereoselective Gastroprotection: R- vs. S-Enantiomer

In a rat model of ethanol-induced gastric mucosal damage, pretreatment with (R)-α-methylhistamine (100 mg/kg intragastric) limited mucosal damage to only 23% of the examined tissue, compared to 91% damage in untreated controls [1]. In contrast, pretreatment with the (S)-enantiomer at an equimolar dose (55.44 mg/kg i.g.) or a higher dose (166.3 mg/kg i.g.) resulted in 77–79% mucosal damage [1]. The (S)-isomer was further noted to be approximately 100 times less potent than the (R)-isomer at H3 receptors [2]. This dramatic in vivo functional difference confirms that stereochemistry is the primary determinant of pharmacological efficacy at the whole-organism level.

Gastroprotection In vivo efficacy Stereoselectivity

Brain Penetration and CNS Target Engagement of (R)-α-Methylhistamine

(R)-α-methylhistamine crosses the blood-brain barrier and engages central H3 receptors in vivo, as demonstrated by ex vivo binding studies showing an ED50 of 0.63 mg/kg (intraperitoneal) for inhibition of [3H](R)-α-methylhistamine cortical binding in rats [1]. This brain penetration is pharmacologically meaningful: RAMH at 10 mg/kg i.p. reverses propofol-induced memory retention deficits in rats [2]. However, the parent compound's brain penetration is limited by its high basicity and polarity, which has motivated the development of azomethine prodrugs to enhance CNS delivery [3]. Procurement decisions for CNS applications should therefore consider whether the free base or a prodrug strategy is appropriate for the intended experimental design.

CNS penetration Blood-brain barrier Ex vivo binding

Binding Kinetics and Receptor Interaction Profile vs. Imetit

Saturation binding studies using (R)-α-[3H]methylhistamine in rat brain membranes revealed a single class of high-affinity binding sites with a KD of 0.68 nM and a Bmax of 78 fmol/mg protein [1]. This sub-nanomolar KD contrasts with the reported pharmacological KD of 50.3 nM for unlabeled RAMH at recombinant H3 receptors , reflecting differences between radioligand binding to native tissue vs. functional affinity at recombinant systems. For comparative context, imetit binds H3 receptors with a Ki of 0.3 nM but also potently activates H4 receptors (Ki = 2.7 nM) [2], making RAMH the preferred tool for studies requiring H3-exclusive agonism.

Binding kinetics Receptor pharmacology Agonist comparison

Enantiomeric Purity and Quality Specifications of (R)-α-Methylhistamine Salts

Commercially available (R)-α-methylhistamine dihydrochloride is supplied at ≥98% purity by HPLC with a defined specific optical rotation of [α]22/D −4° (c = 0.8 in H2O, lit.) . The dihydrobromide salt is also available at ≥98% purity (HPLC) . By contrast, the free base form (R)-1-(1H-imidazol-4-yl)ethan-1-amine is less commonly stocked as a characterized single enantiomer and often requires custom synthesis. The availability of well-characterized salt forms with documented optical rotation provides procurement certainty regarding enantiomeric identity and chemical purity, which is essential for reproducible pharmacological studies .

Enantiomeric purity Quality control Procurement specification

Proven Application Scenarios for (R)-1-(1H-imidazol-4-yl)ethan-1-amine Based on Quantitative Evidence


Neuroscience Research on Histaminergic Modulation of Cognition and Sleep–Wake Cycles

(R)-α-methylhistamine is the reference H3 receptor agonist for studying central histaminergic signaling. Its brain penetration (ED50 = 0.63 mg/kg i.p. for cortical H3 occupancy) and ability to reverse propofol-induced amnesia at 10 mg/kg i.p. make it a validated tool for investigating H3-mediated modulation of memory, arousal, and neurotransmitter release [1]. Its >200-fold H3/H4 selectivity ensures that observed CNS effects are attributable to H3 receptor activation rather than confounding H4-mediated actions .

Gastrointestinal Pharmacology: H3-Mediated Mucosal Protection Studies

The stereoselective gastroprotection demonstrated by (R)-α-methylhistamine—reducing ethanol-induced gastric damage from 91% to 23% at 100 mg/kg i.g., while the (S)-enantiomer is ineffective—establishes RAMH as the essential tool for dissecting H3 receptor-mediated gastric mucosal defense mechanisms [2]. Procurement of the pure (R)-enantiomer is mandatory for replicating these findings, as the racemate or (S)-enantiomer will not produce comparable protection.

Receptor Selectivity Profiling and Radioligand Binding Assays

Tritiated (R)-α-methylhistamine ([3H]RAMH) is a validated radioligand for labeling H3 receptors with a KD of 0.68 nM in rat brain membranes [3]. The unlabeled compound serves as the definitive competitor for defining non-specific binding in H3 receptor autoradiography and membrane binding assays. Its well-characterized binding parameters (KD, Bmax, Ki) and commercial availability at ≥98% purity make it the standard reference agonist for H3 receptor binding characterization across species and tissue types .

Prodrug Development and Pharmacokinetic Optimization Studies

Owing to its limited membrane permeability and rapid in vivo inactivation, (R)-α-methylhistamine has served as the parent scaffold for azomethine prodrug development, where bioreversible derivatization of the primary amine improves oral absorption, brain penetration, and metabolic stability [4]. Researchers evaluating H3-targeted prodrug strategies require authentic (R)-α-methylhistamine as both the synthetic starting material and the analytical reference standard for confirming prodrug bioconversion in pharmacokinetic studies.

Quote Request

Request a Quote for (R)-1-(1H-imidazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.